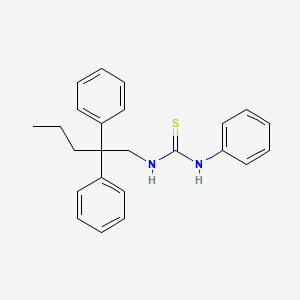

N-(2,2-Diphenylpentyl)-N'-phenylthiourea

Description

Properties

CAS No. |

7500-29-0 |

|---|---|

Molecular Formula |

C24H26N2S |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

1-(2,2-diphenylpentyl)-3-phenylthiourea |

InChI |

InChI=1S/C24H26N2S/c1-2-18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)19-25-23(27)26-22-16-10-5-11-17-22/h3-17H,2,18-19H2,1H3,(H2,25,26,27) |

InChI Key |

MGCYSQKKWJLLLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CNC(=S)NC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Amines with Phenyl Isothiocyanate

One classical and widely used approach to synthesize N-substituted phenylthioureas is the direct reaction of the corresponding amine with phenyl isothiocyanate under reflux conditions in an appropriate solvent such as ethanol or tetrahydrofuran (THF).

- Procedure: The 2,2-diphenylpentylamine is dissolved in ethanol and reacted with phenyl isothiocyanate in equimolar amounts.

- Conditions: Reflux for 2 to 4 hours, typically under nitrogen atmosphere to avoid oxidation.

- Outcome: The product precipitates out or can be isolated by solvent evaporation and recrystallization.

- Yield: Generally high, often above 85%.

This method is analogous to the synthesis of N-(O-hydroxyphenyl)-N'-phenylthiourea reported by Al-Jeboori et al., where phenyl isothiocyanate was reacted with 2-aminophenol in ethanol reflux to yield the thiourea derivative in 93% yield.

One-Pot Synthesis Using Carbon Disulfide and Amines

Another approach involves the reaction of amines with carbon disulfide (CS2) in the presence of acid catalysts or bases to form dithiocarbamate intermediates, which upon further treatment yield thioureas.

- Catalysts: Strong acids such as sulfonic acid resins or zinc oxide/alumina complexes have been employed.

- Conditions: Reaction temperatures range from room temperature to 80–100 °C, with reaction times varying from hours to days depending on temperature and catalyst.

- Advantages: This method can be adapted to continuous flow processes for scale-up.

- Disadvantages: Requires careful control of reaction conditions and handling of toxic CS2.

A patent by Yuan Shujun and Fang Hailin describes continuous stirring reaction vessels using aniline, CS2, and solid acid catalysts in ethanol solvent to produce N,N'-diphenylthiourea with high purity and yield. Although this patent focuses on diphenylthiourea, the methodology is adaptable to substituted amines like 2,2-diphenylpentylamine.

Modified Schotten-Baumann Reaction for Thiourea Derivatives

The Schotten-Baumann reaction, traditionally used for acylation, can be modified for thiourea synthesis by reacting thiourea or its derivatives with acyl chlorides in the presence of bases such as triethylamine.

- Example: N-phenylthiourea reacted with 2,4-dichlorobenzoyl chloride in THF with triethylamine under reflux yielded N-(2,4-dichlorobenzoyl)-N'-phenylthiourea.

- Mechanism: Nucleophilic attack of the thiourea amine on the acyl chloride, followed by elimination of HCl neutralized by the base.

- Applicability: This method can be adapted to prepare N-(2,2-diphenylpentyl)-N'-phenylthiourea by substituting the acyl chloride with appropriate reagents or using the corresponding amine and phenyl isothiocyanate.

Tribochemical and Solid-State Grinding Methods

Tribochemical synthesis involves grinding reactants together to induce chemical reactions without solvents or high temperatures.

- Method: Solid-state grinding of N-(O-hydroxyphenyl)-N'-phenylthiourea with metal salts produced complexes, indicating the possibility of synthesizing thioureas via solid-state reactions.

- Relevance: While this method is more common for complex formation, it suggests potential for solvent-free synthesis of thiourea derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct reaction with isothiocyanate | 2,2-Diphenylpentylamine + Phenyl isothiocyanate | Reflux in EtOH or THF, 2-4 h | 85-93 | Simple, high yield, straightforward | Requires pure reagents |

| One-pot CS2 method | Amine + Carbon disulfide | Acid catalyst, 40-80°C, 5-50 h | 83-98 | Scalable, continuous process possible | Toxic CS2, longer reaction time |

| Modified Schotten-Baumann | Thiourea + Acyl chloride | Base (triethylamine), reflux in THF | ~34-90 | Versatile for substituted thioureas | Moderate yield, requires purification |

| Tribochemical grinding | Thiourea derivative + metal salts | Solid-state grinding | Not directly reported | Solvent-free, eco-friendly | Limited application, mostly for complexes |

Analytical and Purification Considerations

- Characterization: Products are typically confirmed by IR spectroscopy (N-H and C=S stretching), NMR (1H and 13C), and mass spectrometry.

- Purification: Recrystallization from ethanol or ethyl ether is common.

- Solubility: Thioureas often have limited solubility in common solvents, influencing purification steps.

Summary and Recommendations

For the preparation of N-(2,2-Diphenylpentyl)-N'-phenylthiourea, the most practical and efficient method is the direct reaction of 2,2-diphenylpentylamine with phenyl isothiocyanate under reflux in ethanol or THF, yielding high purity and yield. Alternative methods such as the one-pot carbon disulfide route provide scalable options but require careful handling of toxic reagents. Modified Schotten-Baumann reactions offer versatility for further functionalization but may have lower yields. Emerging solvent-free tribochemical methods are promising but currently more suited for complex formation than primary synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-diphenylpentyl)-3-phenyl-thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(2,2-diphenylpentyl)-3-phenyl-thiourea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-diphenylpentyl)-3-phenyl-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Table 1: Comparison of Thiourea Derivatives

Key Observations:

Halogen Substitution : Chlorine (e.g., 2,4-dichloro) enhances cytotoxicity, with N-(2,4-dichloro)benzoyl-N’-phenylthiourea showing IC₅₀ = 0.31 μM against MCF-7 cells, outperforming hydroxyurea .

Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in N-(4-CF₃-benzoyl)-N’-phenylthiourea improves EGFR binding affinity (-8.2 kcal/mol) compared to -OCH₃ (-7.3 kcal/mol), correlating with lower IC₅₀ values .

Bulky Alkyl Chains: The t-butyl group in N-(4-t-butylbenzoyl)-N’-phenylthiourea increases lipophilicity, enabling dual inhibition of EGFR and SIRT1 with high selectivity for cancer cells (IC₅₀ = 0.94 μM vs.

Heterocyclic Modifications: Thiadiazole derivatives (e.g., 5a–5e) exhibit moderate activity (IC₅₀ = 2.5–8.9 μM) but are non-toxic to normal cells, highlighting the role of heterocycles in reducing off-target effects .

Mechanistic Insights

- QSAR Trends : A QSAR model for N-benzoyl-N'-phenylthiourea derivatives (Log 1/IC₅₀ = 0.354π + 0.064) indicates that hydrophobicity (π) is critical for anticancer activity . This aligns with the superior activity of lipophilic substituents like -CF₃ and -t-Bu.

- Molecular Docking : Docking studies reveal that -CF₃ and -Cl groups form stable hydrophobic interactions with EGFR’s active site, while -OCH₃ engages in hydrogen bonding .

- Selectivity: Derivatives like N-(4-t-butylbenzoyl)-N’-phenylthiourea and thiadiazoles achieve selectivity by avoiding interactions with normal cell targets, possibly due to steric hindrance or differential metabolism .

Q & A

Q. Methodology :

- Synthesis : Utilize a modified Schotten-Baumann reaction under nucleophilic acyl substitution conditions. For example, react N-phenylthiourea with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in tetrahydrofuran (THF) with triethylamine as a base to neutralize HCl. Initial exothermic reactions require ice baths, followed by reflux (e.g., 8 h) to improve yields (~34%) .

- Characterization :

- IR spectroscopy : Identify intramolecular hydrogen bonds via broad -NH peaks (~3168 cm⁻¹) and carbonyl stretching (~1686 cm⁻¹) .

- NMR : Confirm benzoyl thiourea bonds via singlet peaks at 9.46 ppm (¹H) and 165–170 ppm (¹³C) for thiourea carbons. Downfield shifts indicate hydrogen bonding .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) .

Basic: How is cytotoxic activity evaluated for thiourea derivatives in breast cancer research?

Q. Methodology :

- MTT assay : Seed cancer cell lines (e.g., MCF-7, T47D) and normal cells (e.g., Vero) in 96-well plates. Incubate with test compounds (24–72 h), add MTT reagent (3–4 h), dissolve formazan crystals with SDS/HCl, and measure absorbance at 595 nm.

- Data analysis : Calculate IC₅₀ via probit analysis. For example, N-(2,4-dichloro)benzoyl-N’-phenylthiourea showed IC₅₀ = 0.31 mM (MCF-7) and 0.94 mM (T47D), outperforming hydroxyurea (IC₅₀ > 1 mM) .

| Compound | Cell Line | IC₅₀ (mM) | Selectivity Index (vs. Vero) |

|---|---|---|---|

| N-(2,4-dichloro)benzoyl... | MCF-7 | 0.31 | >3.2 |

| N-(4-t-butylbenzoyl)... | T47D | 0.94 | >1.1 |

| Hydroxyurea | MCF-7 | >1.0 | N/A |

Advanced: How can synthesis yields be optimized for low-yield thiourea derivatives?

Q. Methodology :

- Catalyst screening : Replace triethylamine with stronger bases (e.g., DBU) to enhance nucleophilic substitution efficiency.

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Extend reflux time (e.g., 12–24 h) or employ microwave-assisted synthesis for faster reaction kinetics .

Advanced: What structural features enhance thiourea derivatives’ cytotoxicity?

Q. Structure-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups : Chloro substituents (e.g., 2,4-dichloro) improve activity by increasing electrophilicity and membrane permeability.

- Lipophilic groups : t-Butyl groups (e.g., N-(4-t-butylbenzoyl)-N’-phenylthiourea) enhance EGFR binding (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for hydroxyurea) .

- Hydrogen bonding : Intramolecular H-bonds stabilize the thiourea scaffold, critical for receptor interaction .

Advanced: How do molecular docking studies predict thiourea derivatives’ targets?

Q. Methodology :

- Software : Use AutoDock Vina with force fields (e.g., MMFF94) to dock derivatives into EGFR (PDB:1M17) or SIRT1 (PDB:4ZZJ).

- Validation : Compare binding scores (BS) to reference drugs (e.g., erlotinib). For example, N-(4-t-butylbenzoyl)-N’-phenylthiourea showed BS = -9.2 (EGFR) vs. -7.8 (hydroxyurea), suggesting stronger inhibition .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Q. Analysis :

- Cell line variability : MCF-7 (ER+) vs. T47D (ER+/PR+) may respond differently due to receptor expression levels .

- Assay protocols : Differences in incubation time (24 vs. 48 h) or MTT reagent concentration (0.5 vs. 1.0 mg/mL) affect formazan quantification .

- Solution : Standardize protocols across labs and validate with dose-response curves in triplicate.

Advanced: Can in silico tools predict toxicity while retaining anticancer activity?

Q. Methodology :

- Tools : Use ProTox-II or pkCSM to predict hepatotoxicity, mutagenicity, and LD₅₀. For example, N-(3,4-dimethylbenzoyl)-N’-phenylthiourea showed low hepatotoxicity (Probability = 0.32) but high cytotoxicity (IC₅₀ = 0.45 mM) .

- Trade-offs : Derivatives with nitro groups (e.g., 3,5-di-CF₃) may improve activity but increase toxicity risks .

Advanced: What mechanistic studies confirm thiourea derivatives’ mode of action?

Q. Methodology :

- EGFR inhibition : Perform Western blotting to measure phosphorylated EGFR levels in treated vs. untreated cells.

- Apoptosis assays : Use Annexin V/PI staining and flow cytometry to quantify early/late apoptotic populations .

Advanced: How do thiourea derivatives interact with anions or metal ions?

Q. Insights :

- Anion binding : N-benzamido-N’-benzoylthioureas form strong H-bonds with AcO⁻ (K = 10⁶–10⁷ M⁻¹) despite intramolecular H-bonding, enabling applications in radiopharmaceuticals .

- Metal chelation : Thiourea’s sulfur atom coordinates with transition metals (e.g., Ru), enhancing cytotoxicity in complex forms .

Advanced: How is crystallography used to resolve hydrogen-bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.